Prochlorperazine-d3 (mesylate)

Description

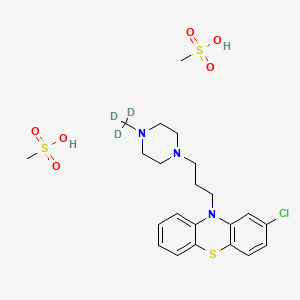

Prochlorperazine-d3 (mesylate) is a deuterated analog of prochlorperazine mesylate, a phenothiazine derivative used clinically as an antipsychotic and antiemetic agent. The parent compound, prochlorperazine, has the molecular formula C20H24ClN3S (MW: 373.94 g/mol) and acts as a dopamine D2 receptor antagonist . The deuterated form, prochlorperazine-d3 dimesylate (C20H21D3ClN3S · 2CH3SO3H; MW: 569.17 g/mol), incorporates three deuterium atoms at specific hydrogen positions, typically utilized as an internal standard in mass spectrometry-based pharmacokinetic studies to enhance analytical precision . The mesylate (methanesulfonate) salt improves solubility and stability, critical for pharmaceutical formulations .

Properties

Molecular Formula |

C22H32ClN3O6S3 |

|---|---|

Molecular Weight |

569.2 g/mol |

IUPAC Name |

2-chloro-10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]phenothiazine;methanesulfonic acid |

InChI |

InChI=1S/C20H24ClN3S.2CH4O3S/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;2*1-5(2,3)4/h2-3,5-8,15H,4,9-14H2,1H3;2*1H3,(H,2,3,4)/i1D3;; |

InChI Key |

BTOOUKJFDLARFG-GXXYEPOPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.CS(=O)(=O)O.CS(=O)(=O)O |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.CS(=O)(=O)O.CS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prochlorperazine-d3 (mesylate) involves the deuteration of Prochlorperazine mesylate. This process typically includes the replacement of hydrogen atoms with deuterium atoms in the molecular structure. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to achieve the desired isotopic substitution .

Industrial Production Methods

Industrial production of Prochlorperazine-d3 (mesylate) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and controlled conditions to ensure the consistent incorporation of deuterium into the compound. The final product is then purified and tested for isotopic purity and chemical integrity .

Chemical Reactions Analysis

Types of Reactions

Prochlorperazine-d3 (mesylate) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert Prochlorperazine-d3 (mesylate) into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Prochlorperazine-d3 (mesylate) has a wide range of scientific research applications, including:

Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.

Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites.

Drug Development: Assists in the quantitation of drug molecules during the development process.

Biological Research: Used in studies involving cellular and molecular biology to trace biochemical pathways.

Mechanism of Action

Prochlorperazine-d3 (mesylate) exerts its effects by blocking dopamine D2 receptors in the brain. This action inhibits the chemoreceptor trigger zone, which is responsible for inducing nausea and vomiting. Additionally, it has antipsychotic effects by modulating dopaminergic neurotransmission. The incorporation of deuterium does not significantly alter the mechanism of action compared to the non-deuterated form .

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Prochlorperazine vs. Other Phenothiazine Derivatives

- Perphenazine-d8: A deuterated phenothiazine derivative (MW: ~439.5 g/mol) with eight deuterium atoms. Like prochlorperazine-d3, it serves as an internal standard but differs in substitution patterns (e.g., trifluoromethyl groups) and deuterium positions, affecting chromatographic retention times .

- Chlorpromazine: Non-deuterated, with a similar phenothiazine backbone but a dimethylaminopropyl side chain instead of a piperazine group. This structural variation reduces selectivity for dopamine receptors compared to prochlorperazine .

(b) Deuterated Pharmaceutical Salts

Deuterated analogs like prochlorperazine-d3 minimize isotopic interference in assays, whereas non-deuterated salts (e.g., prochlorperazine maleate) are used in drug formulations for enhanced dissolution .

Mesylate Salts in Therapeutics

(a) Imatinib Mesylate

- Structure : Pyridine-pyrimidine-piperazine core (C29H31N7O · CH4SO3; MW: 589.7 g/mol).

- Comparison : Unlike prochlorperazine, imatinib targets tyrosine kinases (e.g., BCR-ABL). Its mesylate form improves thermodynamic stability and reduces hygroscopicity, enabling tablet formulations .

(b) Doxazosin Mesylate

- Structure : Quinazoline derivative (C23H25N5O5 · CH4O3S; MW: 547.6 g/mol).

- Comparison: Used for hypertension, its mesylate salt enhances bioavailability. Structural differences (quinazoline vs. phenothiazine) dictate divergent mechanisms (α1-adrenergic vs. D2 antagonism) .

(c) Nelfinavir Mesylate

- Structure : HIV-1 protease inhibitor (MW: ~663.7 g/mol).

- Comparison : Mesylate improves solubility for oral administration, similar to prochlorperazine mesylate. However, nelfinavir’s antiviral activity contrasts with prochlorperazine’s CNS effects .

Analytical and Formulation Considerations

| Parameter | Prochlorperazine-d3 Mesylate | Imatinib Mesylate | Doxazosin Mesylate |

|---|---|---|---|

| Solubility | High (due to mesylate) | Moderate | High |

| Stability | Enhanced crystal form | β-crystal stability | pH-dependent |

| Deuterated Use | Internal standard | Not applicable | Not applicable |

| Therapeutic Class | Antipsychotic | Antineoplastic | Antihypertensive |

| Key Reference |

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Prochlorperazine-d3 (mesylate) in biological matrices, and how do they address matrix effects?

- Methodology : High-performance liquid chromatography (HPLC) and liquid chromatography–mass spectrometry (LC-MS) are standard methods. For plasma analysis, reverse-phase HPLC with UV detection (e.g., 254 nm) resolves Prochlorperazine from endogenous compounds, while LC-MS/MS using deuterated internal standards improves specificity for isotopic analogs. Matrix effects are mitigated via protein precipitation with acetonitrile and validation using spike-recovery experiments .

Q. How is the structural integrity of Prochlorperazine-d3 (mesylate) confirmed using spectroscopic techniques?

- Methodology : Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical. Deuterium incorporation is verified via <sup>2</sup>H-NMR shifts and isotopic mass patterns in HRMS (e.g., +3 Da for -d3 labeling). Key markers include the phenothiazine ring protons (δ 6.8–7.2 ppm in <sup>1</sup>H-NMR) and the mesylate counterion’s sulfonate group (FTIR at ~1180 cm<sup>-1</sup>) .

Q. What are the primary process-related impurities in Prochlorperazine-d3 (mesylate) synthesis, and how are they controlled?

- Methodology : Common impurities include prochlorperazine sulfoxide (oxidation product) and dimeric byproducts. Purification involves silica gel chromatography (ethyl acetate/methanol gradients) and recrystallization from ethanol/water. Purity is monitored via thin-layer chromatography (TLC, Rf = 0.4 in chloroform:methanol 9:1) and quantified by HPLC with a C18 column .

Advanced Research Questions

Q. What experimental strategies optimize deuteration efficiency while minimizing isotopic scrambling during Prochlorperazine-d3 synthesis?

- Methodology : Deuteration at the piperazine methyl group is achieved via catalytic hydrogen-deuterium exchange using Pd/C in D2O under reflux. Isotopic scrambling is minimized by controlling reaction temperature (<80°C) and time (<24 hours). Post-synthesis, isotopic purity is confirmed via LC-MS and <sup>13</sup>C-DEPT NMR .

Q. How do researchers resolve discrepancies between in vitro receptor binding assays and in vivo pharmacokinetic data for Prochlorperazine-d3 (mesylate)?

- Methodology : In vitro D2 receptor affinity (IC50) is measured using radioligand displacement assays (e.g., [<sup>3</sup>H]spiperone). Discrepancies with in vivo bioavailability are addressed by adjusting for plasma protein binding (equilibrium dialysis) and hepatic first-pass metabolism (using microsomal stability assays). Pharmacokinetic modeling (e.g., NONMEM) integrates these parameters to predict clinical outcomes .

Q. What orthogonal techniques are required to characterize degradation products of Prochlorperazine-d3 (mesylate) under accelerated stability conditions?

- Methodology : Forced degradation studies (acid/base hydrolysis, oxidative stress) are analyzed via LC-MS/MS (Q-TOF) for accurate mass identification. Complementary NMR (e.g., <sup>1</sup>H-<sup>13</sup>C HSQC) confirms structural changes. Sulfoxide formation is quantified using a validated stability-indicating HPLC method with a Lichrosorb RP-8 column (5 µm, 250 × 4.6 mm) .

Q. How does deuteration impact Prochlorperazine’s metabolic stability in hepatic microsome studies?

- Methodology : Comparative incubations with human liver microsomes (HLMs) assess deuterium isotope effects. LC-MS/MS quantifies parent drug and metabolites (e.g., N-desmethyl prochlorperazine). Deuteration at metabolically labile sites (e.g., methyl groups) reduces CYP450-mediated clearance, as shown by longer half-life (t1/2) in deuterated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.